molecular formula C26H24N6O4S B2387504 4-methyl-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide CAS No. 391940-82-2

4-methyl-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide

Cat. No. B2387504
CAS RN: 391940-82-2
M. Wt: 516.58
InChI Key: QVFGBJMGLGVZKA-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a type of heterocyclic compounds. They are cyclic compounds with at least two different elements as atom of ring members . Triazole compounds contain two carbon and three nitrogen atoms and are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

Triazoles can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .


Chemical Reactions Analysis

Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Physical And Chemical Properties Analysis

The IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Pharmacological Properties

  • The compound has been explored for its effects on the central nervous system (CNS) in mice. Compounds structurally similar to 4-methyl-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide were synthesized and tested pharmacologically (Maliszewska-Guz et al., 2005).

Antimicrobial Activities

  • Derivatives of the compound have shown significant antibacterial activity against S. aureus and E. coli, as well as antifungal activity against A. niger (Hussain et al., 2008).
  • Another study on N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives, a similar compound, showed promising antibacterial and antifungal activities (Baviskar et al., 2013).

Anticancer Evaluation

  • Certain derivatives of the compound were evaluated for their anticancer properties against various cancer cell lines, showing potential efficacy (Bakavoli et al., 2010).
  • A study focusing on the effect of 1,2,4-triazole-3-thiol derivatives, structurally related to the compound , on cancer cell migration and growth of melanoma, breast, and pancreatic cancer spheroids, revealed some compounds as active in 3D cell cultures and as potential antimetastatic candidates (Šermukšnytė et al., 2022).

Structural and Molecular Studies

  • The molecular structure of related compounds has been studied, which can provide insights into the behavior and potential applications of 4-methyl-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide (Liu et al., 1999).

Mechanism of Action

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Safety and Hazards

The safety of these compounds was also evaluated on MRC-5 as a normal cell line .

Future Directions

Our results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

4-methyl-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O4S/c1-17-7-6-8-20(13-17)28-24(33)16-37-26-30-29-23(31(26)21-9-4-3-5-10-21)15-27-25(34)19-12-11-18(2)22(14-19)32(35)36/h3-14H,15-16H2,1-2H3,(H,27,34)(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFGBJMGLGVZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide

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